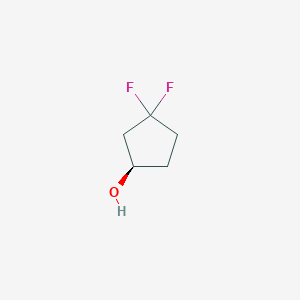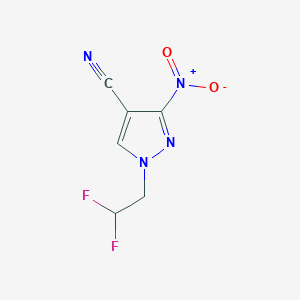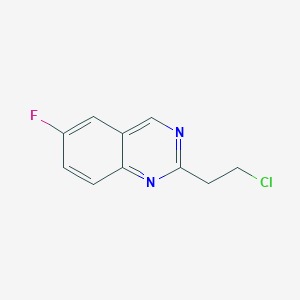![molecular formula C15H16N3O2+ B11715426 1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a pyridinium core This compound is notable for its unique structure, which includes a benzylcarbamoyl group and a hydroxyimino group attached to the pyridinium ring
Méthodes De Préparation
The synthesis of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps. The synthetic route often starts with the preparation of the pyridinium core, followed by the introduction of the benzylcarbamoyl and hydroxyimino groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Medicine: It is being investigated for its antiviral properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can be compared with other pyridinium compounds such as:
1-Benzyl-3-MethylImidazolium: Similar in structure but with an imidazolium core.
4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide: Shares the benzylcarbamoyl group but differs in other substituents.
Obidoxime: A pyridinium compound with different functional groups and applications. The uniqueness of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16N3O2+ |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
N-benzyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-10-13-4-2-1-3-5-13)12-18-8-6-14(7-9-18)11-17-20/h1-9,11H,10,12H2,(H,16,19)/p+1 |
Clé InChI |
RGHUBLRXRSRTHN-UHFFFAOYSA-O |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)/C=N/O |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)


![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)

